3-Bromo-6-(methylthio)pyridazine
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Description
“3-Bromo-6-(methylthio)pyridazine” is a chemical compound with the molecular formula C5H5BrN2S . It is a derivative of pyridazine, which is a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, has been achieved through various methods. One such method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of “3-Bromo-6-(methylthio)pyridazine” is characterized by the presence of bromine, nitrogen, sulfur, and carbon atoms. The average mass of the molecule is 173.011 Da and the monoisotopic mass is 171.963608 Da .Scientific Research Applications
Synthesis and Characterization of Complexes
3-Bromo-6-(methylthio)pyridazine and its derivatives have been extensively studied for their potential in synthesizing complex compounds with significant applications. For example, a study focused on the synthesis of dinuclear complexes using a related ligand, showcasing its importance in the field of water oxidation. These complexes displayed remarkable electronic absorption and redox properties, suggesting their potential utility in catalysis and environmental chemistry (Zong & Thummel, 2005).
Antimicrobial Applications
Another area of interest is the development of antimicrobial agents. A study synthesized heterocyclic compounds incorporating 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine and tested their efficacy against microbial strains. These compounds, when incorporated into polyurethane varnishes and printing ink pastes, exhibited significant antimicrobial effects (El‐Wahab et al., 2015).
Corrosion Inhibition
In the field of materials science, pyridazine derivatives have been explored for their corrosion inhibition properties. A study involving derivatives of pyridazine demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The study highlights the relationship between molecular structure and inhibition efficiency, providing insights into designing better corrosion inhibitors (Khadiri et al., 2016).
Synthesis of Novel Compounds
The versatility of 3-Bromo-6-(methylthio)pyridazine is also evident in its role in synthesizing a wide range of novel compounds. For instance, research has demonstrated the synthesis of new anti-inflammatory and antiproliferative agents starting from related compounds, showing the broad applicability of this chemical in medicinal chemistry (Gomha, Zaki, & Abdelhamid, 2015).
Green Chemistry Applications
Moreover, the compound's utility extends into green chemistry, where catalyst-free reactions under microwave irradiation have been developed. This approach allows for the rapid synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines, contributing to environmentally friendly chemical processes and expanding the molecular diversity for potential pharmaceutical applications (Rao et al., 2018).
properties
IUPAC Name |
3-bromo-6-methylsulfanylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHKGJULCPNBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(methylthio)pyridazine | |
CAS RN |
1159977-67-9 |
Source
|
Record name | 3-bromo-6-(methylsulfanyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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